molecular formula C26H30O9 B1241288 (1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

Cat. No. B1241288
M. Wt: 486.5 g/mol
InChI Key: YZMKFMIZNSOPSN-ZIQVUAKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione is a natural product found in Tetradium glabrifolium and Esenbeckia berlandieri with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Meilert et al. (2004) in "Helvetica Chimica Acta" explores the non-iterative asymmetric synthesis of C15 polyketide spiroketals, providing insights into the stereoselectivity and enantioselectivity of similar complex chemical structures (Meilert, Pettit, & Vogel, 2004).
  • Smirnova et al. (2010) in "Journal of Structural Chemistry" discussed the molecular structure of a related compound, methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16.18.06.15.09.14017.21]docosane-10-carboxylate, providing insights into the crystallization and structural characteristics of similar compounds (Smirnova, Tret’yakova, & Kazakova, 2010).

Chemical Properties and Reactions

  • The study by Mironov et al. (2016) in "Chemistry of Heterocyclic Compounds" explored the synthesis and reactions of 3-trimethylsiloxy-1-(furan-3-yl)butadiene, which may offer insights into the reactivity and potential applications of furan-containing compounds like the one (Mironov, Bagryanskaya, & Shults, 2016).
  • A paper by Bauri et al. (2016) in "IUCrData" on limonin, a compound with a similar furan component, highlights the importance of understanding the conformation and stereochemistry of such complex molecules (Bauri, Foro, & Nhu, 2016).

Potential Biological Activities

  • A study by Nisar et al. (2010) in "Natural Product Communications" examined stereochemistry and NMR data of cyclopeptide alkaloids, which may provide a framework for investigating similar compounds for potential biological activities (Nisar et al., 2010).
  • Research by DellaGreca et al. (2001) in "Phytochemistry" on antialgal furano-diterpenes from Potamogeton natans L. demonstrates the potential biological activity of furan-containing compounds, suggesting avenues for exploring the biological applications of the compound (DellaGreca et al., 2001).

properties

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

InChI

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25-,26+/m0/s1

InChI Key

YZMKFMIZNSOPSN-ZIQVUAKTSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C

SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Canonical SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

synonyms

rutaevin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 2
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 3
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 4
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 5
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Reactant of Route 6
(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione

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